Scaffold-Driven Potency Differentiation: Furo[3,2-d]pyrimidine Core vs. Thieno[3,2-d]pyrimidine Core in PI3Kα Inhibition
In a direct head-to-head comparison within the same study, the furo[3,2-d]pyrimidine core demonstrated markedly superior potency compared to the analogous thieno[3,2-d]pyrimidine. Compound 10e, a 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine, achieved an IC50 of 3.5 nM against PI3Kα. This represents an approximate 400-fold improvement over the initial hit compound 2a, a 4-morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine, which had an IC50 of 1.4 µM [1].
| Evidence Dimension | PI3K p110alpha inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.5 nM (for compound 10e, a furo[3,2-d]pyrimidine derivative) |
| Comparator Or Baseline | IC50 = 1.4 µM (for compound 2a, a thieno[3,2-d]pyrimidine derivative) |
| Quantified Difference | ~400-fold greater potency |
| Conditions | In vitro PI3K p110alpha enzyme assay |
Why This Matters
This data proves that the furo[3,2-d]pyrimidine core is not just an alternative but a significantly more potent pharmacophore for PI3Kα inhibition, validating the procurement of furo[3,2-d]pyrimidine building blocks like the target compound over thieno[3,2-d]pyrimidine alternatives.
- [1] Hayakawa, M., et al. (2007). Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2438-2442. View Source
